tert-Butyl-4-(2,2,2-Trifluoracetamino)piperazin-1-carboxylat

Übersicht

Beschreibung

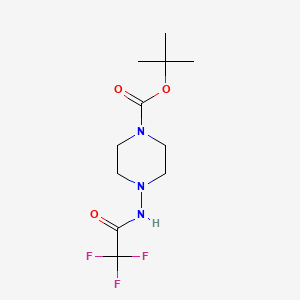

tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a trifluoroacetamido group, and a piperazine ring

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

One of the prominent applications of tert-butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate is in the development of antimicrobial agents. The compound has been investigated for its efficacy against various bacterial strains, including drug-resistant pathogens. For instance, compounds with similar piperazine structures have shown promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The mechanism of action often involves disrupting bacterial membrane integrity, leading to cell death.

Potential Antiviral Properties

Research into the antiviral properties of piperazine derivatives suggests that modifications like the trifluoroacetamido group can enhance their bioactivity. Compounds structurally related to tert-butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate have been explored for their inhibitory effects on viral replication processes. Such studies are crucial in addressing emerging viral infections and developing new therapeutic strategies.

Material Science

Fluorinated Polymers

The incorporation of fluorinated compounds in polymer synthesis has garnered interest due to their unique properties such as increased thermal stability and chemical resistance. tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate can serve as a building block in the synthesis of fluorinated polymers. These materials are valuable in applications ranging from coatings to advanced composites used in aerospace and automotive industries .

Synthetic Intermediate

Building Block for Complex Molecules

In organic synthesis, tert-butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate acts as a versatile intermediate for constructing more complex molecules. Its ability to undergo various chemical transformations makes it suitable for synthesizing pharmaceutical compounds and agrochemicals. The compound's stability under different reaction conditions allows chemists to utilize it in multi-step synthetic pathways without significant degradation .

Case Studies

Wirkmechanismus

Target of Action

It has been found to exhibit antibacterial activities against gram-positive strains such asStaphylococcus aureus and Bacillus subtilis , and Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa . These bacteria are common pathogens, suggesting that the compound may act as an antimicrobial agent.

Mode of Action

Its antimicrobial activity was determined using the disc diffusion method, which measures the zone of inhibition in millimeters . This suggests that the compound may inhibit bacterial growth, but the specific biochemical interactions remain to be elucidated.

Biochemical Pathways

Given its observed antimicrobial activity

Result of Action

Its observed antimicrobial activity suggests that it may lead to the inhibition of bacterial growth . The exact molecular mechanisms and cellular effects, however, need to be investigated further.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and trifluoroacetic anhydride. The reaction is usually carried out under controlled conditions to ensure high yield and purity. For example, a common synthetic route involves dissolving piperazine in an organic solvent such as dichloromethane, followed by the addition of tert-butyl chloroformate and trifluoroacetic anhydride. The reaction mixture is then stirred at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or trifluoroacetamido groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and ability to form specific interactions with biological targets, making it a valuable intermediate in drug development and other applications .

Biologische Aktivität

tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate (CAS: 1198286-22-4) is a synthetic compound belonging to the class of piperazine derivatives. It features a trifluoroacetamido group that enhances its biological properties. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H18F3N3O3

- Molecular Weight : 297.28 g/mol

- IUPAC Name : tert-butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate

- Structure : The compound contains a piperazine ring with a tert-butyl ester and a trifluoroacetamido substituent.

Biological Activity Overview

The biological activity of tert-butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate has been investigated in various studies, focusing on its potential as a therapeutic agent.

The mechanism of action is primarily attributed to the structural features that allow interaction with biological targets such as enzymes and receptors. The trifluoroacetamido moiety is known to enhance lipophilicity and metabolic stability, which can improve bioavailability and efficacy in vivo.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that piperazine derivatives exhibit antimicrobial properties. The presence of the trifluoroacetamido group may enhance these effects by altering membrane permeability or inhibiting specific bacterial enzymes.

- CNS Activity : Piperazine derivatives are often studied for their potential effects on the central nervous system (CNS). Compounds similar to tert-butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate have shown promise in modulating neurotransmitter systems.

- Antiviral Properties : Some studies have explored the antiviral potential of piperazine compounds against various viruses. The structural modifications in this compound may contribute to its ability to inhibit viral replication.

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

tert-butyl 4-[(2,2,2-trifluoroacetyl)amino]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F3N3O3/c1-10(2,3)20-9(19)16-4-6-17(7-5-16)15-8(18)11(12,13)14/h4-7H2,1-3H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLCPJYNACWWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678178 | |

| Record name | tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198286-22-4 | |

| Record name | tert-Butyl 4-(2,2,2-trifluoroacetamido)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.